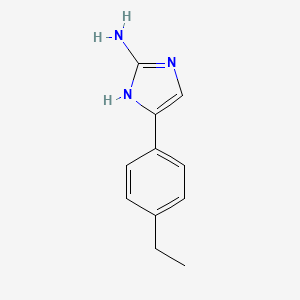

4-(4-ethylphenyl)-1H-imidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Ethylphenyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a 4-ethylphenyl group at the 4-position and an amine group at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-1H-imidazol-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Another method involves the condensation of 4-ethylbenzaldehyde with glyoxal and ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Ethylphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Alkylated or acylated imidazole derivatives.

Applications De Recherche Scientifique

Medicinal Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 4-(4-ethylphenyl)-1H-imidazol-2-amine. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains. For instance, metal complexes derived from imidazole ligands have shown enhanced antimicrobial efficacy compared to their non-metal counterparts . The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Antioxidant Properties

Imidazole derivatives are also recognized for their antioxidant activities. A study demonstrated that this compound and its metal complexes possess substantial free radical scavenging ability, which is crucial in preventing oxidative stress-related diseases . The antioxidant potential is often linked to the presence of phenolic groups in the structure, which can donate hydrogen atoms to free radicals.

Drug Development

The imidazole moiety is prevalent in many pharmaceutical agents, including antihypertensive drugs such as Eprosartan and Losartan. The structural features of this compound may facilitate the development of new drugs targeting various conditions, including hypertension and inflammatory diseases .

Agricultural Applications

Pesticides and Fungicides

The application of imidazole derivatives in agriculture has been explored extensively. Compounds like this compound have been investigated for their potential as pesticides and fungicides. Their ability to inhibit specific enzymes in pests can lead to effective pest management strategies without harming beneficial organisms .

Plant Growth Regulators

Research has also indicated that certain imidazole compounds can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in developing sustainable agricultural practices .

Materials Science

Fluorescent Probes

The fluorescent properties of imidazoles make them suitable for applications in optics and photography. This compound can be utilized as a fluorescent probe due to its ability to undergo intramolecular charge transfer, making it useful in various imaging techniques .

Sensors

Imidazole-based compounds are being developed as chemical sensors for detecting heavy metals and other pollutants. The selectivity and sensitivity of these sensors can be enhanced by modifying the imidazole structure to improve binding interactions with target analytes .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-(4-ethylphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Ethylphenol: A related compound with a similar phenyl group but lacking the imidazole ring.

Imidazole: The parent compound of the imidazole derivatives, known for its wide range of biological activities.

4-(4-Methylphenyl)-1H-imidazol-2-amine: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

4-(4-Ethylphenyl)-1H-imidazol-2-amine is unique due to the presence of both the 4-ethylphenyl group and the imidazole ring, which confer specific chemical and biological properties

Activité Biologique

4-(4-Ethylphenyl)-1H-imidazol-2-amine, a derivative of imidazole, has garnered attention due to its potential biological activities. Imidazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings, including mechanism of action, structure-activity relationships (SAR), and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an ethylphenyl group attached to the imidazole ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:

- Enzyme Inhibition : The imidazole nitrogen can act as a nucleophile, allowing the compound to inhibit enzymes by forming stable complexes.

- Receptor Interaction : The compound may bind to specific receptors involved in cellular signaling pathways, influencing physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion assays.

| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 22 |

| Escherichia coli | 0.75 | 20 |

| Pseudomonas aeruginosa | 1.0 | 18 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies reported that it effectively inhibited the growth of Candida albicans with an MIC of 0.5 mg/mL .

Case Study 1: Antibacterial Efficacy

A study conducted by Foroumadi et al. evaluated the antibacterial efficacy of various imidazole derivatives, including this compound. The compound was tested against metronidazole-resistant strains of Helicobacter pylori, showing promising results in inhibiting bacterial growth . The disk diffusion method revealed inhibition zones comparable to standard antibiotics.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of imidazole derivatives indicated that modifications on the phenyl ring significantly affect biological activity. Substituents such as ethyl groups enhance lipophilicity, improving membrane permeability and bioavailability . This finding supports the design of more potent derivatives based on structural modifications.

Propriétés

IUPAC Name |

5-(4-ethylphenyl)-1H-imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-8-3-5-9(6-4-8)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLKOBLBRLVHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN=C(N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.